molecular formula C26H20N4O B11690468 N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11690468
M. Wt: 404.5 g/mol
InChI Key: GYHSRJQAFVWZCB-JVWAILMASA-N
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Description

N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines an anthracene moiety with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 9-anthraldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. The pyrazole ring can interact with various enzymes, inhibiting their activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-9-anthrylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-9-anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both an anthracene moiety and a pyrazole ring, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H20N4O/c1-17-10-12-18(13-11-17)24-15-25(29-28-24)26(31)30-27-16-23-21-8-4-2-6-19(21)14-20-7-3-5-9-22(20)23/h2-16H,1H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

GYHSRJQAFVWZCB-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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